molecular formula C18H18N4OS B4424321 N-benzyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-phenylacetamide

N-benzyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-phenylacetamide

Cat. No. B4424321
M. Wt: 338.4 g/mol
InChI Key: CAKNGNQGCRKFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-benzyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-phenylacetamide is not fully understood. However, it has been shown to inhibit the growth of different microorganisms and cancer cells by interfering with their metabolic pathways. It has also been shown to induce apoptosis in cancer cells by activating different signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have different biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties by inhibiting the growth of different microorganisms. It has also been shown to have anticancer properties by inducing apoptosis in cancer cells. In addition, it has been studied for its potential use as a diagnostic tool for different diseases.

Advantages and Limitations for Lab Experiments

N-benzyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-phenylacetamide has several advantages and limitations for lab experiments. One of the advantages is its potential use as a starting material for the synthesis of other compounds with potential therapeutic applications. It is also relatively easy to synthesize using different methods. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions related to N-benzyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-phenylacetamide. One of the future directions is the synthesis of new derivatives with improved properties. Another future direction is the study of its potential use as a diagnostic tool for different diseases. In addition, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in different fields.

Scientific Research Applications

N-benzyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-phenylacetamide has been extensively studied for its potential applications in various fields. It has been shown to have antifungal, antibacterial, and anticancer properties. In addition, it has been studied for its potential use as a diagnostic tool for different diseases. This compound has also been used as a starting material for the synthesis of other compounds with potential therapeutic applications.

properties

IUPAC Name

N-benzyl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-22-13-20-21-18(22)24-16(15-10-6-3-7-11-15)17(23)19-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKNGNQGCRKFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-phenylacetamide
Reactant of Route 2
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N-benzyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-phenylacetamide
Reactant of Route 4
N-benzyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-phenylacetamide
Reactant of Route 5
N-benzyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-phenylacetamide
Reactant of Route 6
N-benzyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-phenylacetamide

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